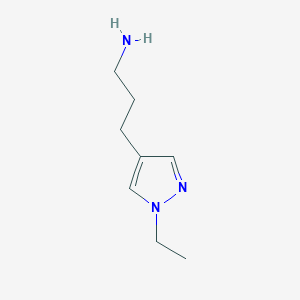3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
CAS No.: 1310244-38-2
Cat. No.: VC3204158
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1310244-38-2 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 3-(1-ethylpyrazol-4-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5,9H2,1H3 |
| Standard InChI Key | IMBKLFZGWYFDDF-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)CCCN |
| Canonical SMILES | CCN1C=C(C=N1)CCCN |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine contains a pyrazole ring with two key substituents: an ethyl group attached to one of the nitrogen atoms (N1) and a propylamine chain at the C4 position. This arrangement creates a molecule with both hydrophobic regions (the ethyl group and the propyl chain) and a hydrophilic amine terminus, giving it amphiphilic characteristics.
The compound shares structural similarities with 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, which is available as a dihydrochloride salt for research purposes. The dihydrochloride salt form has a molecular formula of C8H17Cl2N3 and a molecular weight of 226.14 g/mol. The parent compound would have a slightly lower molecular weight without the hydrochloride component.
Physical and Chemical Properties
Based on its structure, 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine likely exhibits the following properties:
| Property | Value/Description |
|---|---|
| Appearance | Likely a crystalline solid at room temperature |
| Solubility | Soluble in polar solvents; improved water solubility in salt forms |
| Basicity | Primary amine group creates basic properties |
| Stability | Generally stable under standard conditions |
| Functional Groups | Pyrazole ring, primary amine |
The primary amine group makes this compound reactive in nucleophilic substitution reactions, enabling it to participate in various chemical transformations. The pyrazole ring contributes to potential hydrogen bonding interactions and can participate in π-π stacking in biological systems.
Synthetic Routes and Preparation
General Synthesis Approaches
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine likely follows similar routes to related compounds. For the dihydrochloride salt form, synthesis typically involves nucleophilic substitution reactions between 1-ethyl-1H-pyrazole derivatives and appropriate propylamine precursors under controlled conditions.
A typical synthetic approach may involve:
-
Preparation of the appropriately substituted 1-ethyl-1H-pyrazole
-
Introduction of the propylamine side chain through proper synthetic transformations
-
Conversion to the desired final form (free base or salt)
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. The process would likely include:
-
Reaction optimization using suitable solvents and catalysts
-
Purification through crystallization techniques
-
Salt formation (if producing the dihydrochloride version)
-
Rigorous quality control to ensure high purity (typically ≥95%)
The specific reaction conditions would be tailored to maximize yield while minimizing side products. The dihydrochloride salt form is often preferred in industrial settings due to enhanced stability and solubility characteristics compared to the free base.
Analytical Characterization
Identification Parameters
For research and quality control purposes, the following identification parameters would be used:
-
Standard InChI notation system for unique chemical identification
-
SMILES notation for computerized processing and database storage
-
Canonical SMILES for standardized representation
-
Molecular formula and exact mass measurements
Structure-Activity Relationships
Key Structural Features
The biological activity of 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine would be influenced by several structural elements:
-
The pyrazole ring provides a rigid, aromatic scaffold that can interact with biological targets through π-π stacking and hydrogen bonding
-
The ethyl group at N1 contributes hydrophobicity and may influence receptor binding
-
The propylamine side chain introduces flexibility and a positively charged terminus at physiological pH
-
The amine group can participate in hydrogen bonding and ionic interactions
These features collectively determine how the molecule might interact with biological targets such as enzymes or receptors.
Comparison with Related Compounds
Several related compounds show structural similarities to our target compound:
| Compound | Similarities | Differences |
|---|---|---|
| 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine | Same basic structure | Different position of amine group |
| 3-ethyl-1-methyl-1H-pyrazol-4-amine | Contains pyrazole with ethyl substituent | Different N-substituent, shorter amine group |
| 1-ethyl-1H-pyrazol-4-amine | Same N-ethyl pyrazole core | Lacks propyl chain |
| 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine | Contains propylamine chain | More complex bipyrazole system with trifluoromethyl group |
Understanding these structural relationships helps in predicting potential biological activities and guiding further research and development efforts.
Synthetic Applications
As a Building Block
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can serve as a versatile building block in organic synthesis due to its reactive amine group and stable pyrazole core. Potential synthetic applications include:
-
Amide coupling reactions to form peptide-like structures
-
Reductive amination to create more complex amines
-
Nucleophilic substitution reactions
-
Formation of Schiff bases and subsequent transformations
The related compound 1-ethyl-1H-pyrazol-4-amine has been used in the synthesis of various bioactive compounds, suggesting similar potential for our target compound .
In Complex Molecule Synthesis
In the pharmaceutical industry, pyrazole derivatives have been used to create complex molecules with therapeutic potential. For example:
-
Pyrazole-containing compounds have been incorporated into bicyclic structures with potential biological activity
-
They have been used in the creation of compounds with specific receptor binding properties
-
Pyrazole-amine conjugates have been explored for their potential as enzyme inhibitors
Current Research Status and Limitations
Knowledge Gaps
Significant knowledge gaps exist in our understanding of this compound:
-
Comprehensive physical and chemical property data
-
Detailed spectroscopic characterization
-
Specific biological activities
-
Metabolic fate and pharmacokinetic properties
-
Structure-activity relationships compared to similar compounds
These gaps represent opportunities for future research to better understand the compound's properties and potential applications.
Future Research Directions
Emerging Applications
Emerging applications for pyrazole derivatives like 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine include:
-
Development of novel antimicrobial agents to address antibiotic resistance
-
Creation of targeted anticancer therapeutics
-
Exploration as enzyme inhibitors for various disease states
-
Use in chemical biology as probe molecules
-
Application in materials science and catalysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume